Diethyl({3-[(thian-4-yl)amino]propyl})amine
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound’s IUPAC name, This compound , is derived from its core structural components:
- Thian-4-yl : A saturated six-membered thiacyclohexane ring with a sulfur atom at position 1 and an amino group (-NH-) at position 4.
- Propylamine backbone : A three-carbon chain (propyl group) extending from the thian-4-yl amino group.
- Diethyl substituents : Two ethyl groups bonded to the terminal amine nitrogen.
The systematic name reflects the connectivity: N,N-diethyl-3-[(thian-4-yl)amino]propan-1-amine. Alternative designations include:
Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₆N₂S |
| SMILES | CCN(CC)CCCNC1CCSCC1 |
| CAS No. | 1153148-98-1 |
Molecular Formula and Structural Isomerism Considerations
The molecular formula C₁₂H₂₆N₂S (MW = 230.41 g/mol) permits several structural isomerism possibilities:
- Positional Isomerism : Variations in the amino group’s location on the thiane ring (e.g., thian-3-yl vs. thian-4-yl derivatives).
- Branching Isomerism : Alternative arrangements of the propylamine chain (e.g., branching at the α- or β-carbon).
- Stereoisomerism : Potential chirality at the thiane ring’s sulfur atom or the propylamine backbone, though no experimental evidence for enantiomeric forms is currently reported.
The compound’s linear propylamine chain and fixed thian-4-yl substitution minimize branching isomerism, favoring a single dominant conformation.
X-ray Crystallographic Analysis and Conformational Studies
While X-ray crystallographic data for this compound remains unpublished in the provided sources, its structural analogs offer insights:
- The thiane ring typically adopts a chair conformation , with sulfur in the axial position to minimize steric strain.
- The propylamine chain likely extends outward from the ring, stabilized by intramolecular hydrogen bonding between the secondary amine (-NH-) and the sulfur atom.
Further crystallographic studies are required to resolve bond angles, torsional strain, and packing interactions.
Comparative Analysis with Structural Analogues
Table 2 contrasts this compound with its analogues:
Key Differences :
- Thian-3-yl Derivatives : Substitution at position 3 instead of 4 alters ring geometry, potentially increasing steric hindrance near the amino group.
- Amide vs. Amine Functionality : 3-Amino-2-(thian-4-yl)propanamide replaces the terminal amine with a carboxamide group, enhancing hydrogen-bonding capacity.
- Alkyl Substituents : Diethyl groups in the target compound introduce greater hydrophobicity compared to unsubstituted amines like propylamine.
These structural variations influence physicochemical properties such as solubility, boiling point, and reactivity, underscoring the importance of precise substitution patterns in chemical design.
Properties
Molecular Formula |
C12H26N2S |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thian-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
FBWXXFVBCMWIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thian-4-yl Amino Intermediate
- Starting Material : Thian heterocycle or a thian-4-yl halide
- Reaction : Amination via nucleophilic substitution with ammonia or a primary amine under mild heating in polar aprotic solvents (e.g., DMF or DMSO)
- Outcome : Formation of 4-aminothian derivative with high regioselectivity
Formation of 3-[(thian-4-yl)amino]propyl Intermediate
- Reagents : 3-bromopropyl halide or 3-chloropropyl halide
- Conditions : Nucleophilic substitution where the amino group on thian attacks the alkyl halide, typically under reflux in solvents like acetonitrile or ethanol
- Catalysts/Additives : Base such as potassium carbonate or triethylamine to scavenge HX byproducts
- Purification : Column chromatography or recrystallization to isolate the intermediate
Introduction of Diethylamine Group
- Approach 1 : Direct nucleophilic substitution of the terminal halide on the propyl chain with diethylamine
- Approach 2 : Reductive amination involving the reaction of the propyl intermediate aldehyde or ketone derivative with diethylamine in the presence of a reducing agent like sodium cyanoborohydride
- Reaction Conditions : Mild heating (50–80 °C), inert atmosphere to prevent oxidation
- Workup : Extraction, drying, and purification by distillation or chromatography
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Amination of thian ring | NH3 or primary amine, base | DMF, DMSO | 60–80 °C | 70–85 | Base improves nucleophilicity |
| Alkylation with 3-halopropyl | 3-bromopropyl bromide, K2CO3 or Et3N | Acetonitrile | Reflux (80 °C) | 65–80 | Stoichiometric control critical |
| Diethylamine substitution | Diethylamine, NaBH3CN (if reductive amination) | Ethanol, MeOH | 50–80 °C | 60–75 | Inert atmosphere recommended |
Analytical Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR) : Confirms the chemical shifts corresponding to thian ring protons, propyl chain, and diethylamine groups.
- Mass Spectrometry (MS) : Molecular ion peak consistent with expected molecular weight.
- Infrared Spectroscopy (IR) : Characteristic amine N-H stretching and thian sulfur-related bands.
- Elemental Analysis : Confirms C, H, N, and S content consistent with molecular formula.
Comparative Notes on Related Compounds
While direct literature on this compound is limited, analogs such as Dimethyl({3-[(thian-4-yl)amino]propyl})amine have been synthesized using similar methodologies involving methylation steps with formaldehyde and methyl iodide. The diethyl substitution requires analogous but slightly modified conditions to accommodate steric and electronic differences.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Typical Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Thian ring amination | Ammonia, primary amine | Nucleophilic substitution | 60–80 °C, polar aprotic solvent | 70–85 | Chromatography |
| Propyl linker attachment | 3-Bromopropyl halide, base | Alkylation | Reflux, acetonitrile | 65–80 | Recrystallization |
| Diethylamine incorporation | Diethylamine, reductive agent | Nucleophilic substitution or reductive amination | 50–80 °C, inert atmosphere | 60–75 | Distillation/Chromatography |
Chemical Reactions Analysis
Diethyl({3-[(thian-4-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines and sulfones.
Scientific Research Applications
Diethyl({3-[(thian-4-yl)amino]propyl})amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Diethyl({3-[(thian-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Structural Differences :
- Diethyl({3-[(thian-4-yl)amino]propyl})amine: Combines sulfur-containing thiane (electron-withdrawing) and diethyl groups (electron-donating), enabling dual reactivity.
- MAPA: Lacks sulfur but includes a methylamino group, enhancing CO₂ absorption efficiency due to steric accessibility .
- DEAPA : Features diethyl substitution but lacks heterocyclic components, reducing polarity compared to the thian-4-yl derivative .
Physicochemical Properties
| Property | This compound | MAPA | DEAPA | Propylamine |
|---|---|---|---|---|
| Molecular Weight | ~230 g/mol (estimated) | 102.18 | 130.23 | 59.11 |
| Polarity | Moderate (thiane enhances polarity) | Low | Low | High |
| Lipophilicity (LogP) | ~1.5 (estimated) | 0.2 | 1.1 | -0.3 |
| Key Interactions | Hydrogen bonding, sulfur-mediated | Steric | Steric | Hydrogen bonding |
Research Findings
- MAPA : In CO₂ capture, MAPA-sarcosine blends exhibit absorption capacities of 1.2 mol CO₂/mol amine, outperforming glycine-based solvents .
- Propylamine : At 1% concentration, reduces formaldehyde emissions in UF resin-bonded particleboard from 0.45 ppm to 0.15 ppm .
- Spermidine : At 1 mM, enhances Acidic-(HhH)₂ protein folding by 70%, whereas propylamine requires 1 M for similar effects .
Biological Activity
Diethyl({3-[(thian-4-yl)amino]propyl})amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with molecular targets, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₂₆N₂S. The compound features a thian-4-yl group, which is a sulfur-containing heterocyclic ring, linked to an amino propyl chain and further connected to a diethylamine moiety. This structure imparts distinctive chemical properties that enhance its potential for biological interactions.
Research indicates that this compound interacts with various enzymes and receptors, potentially modulating their activities. The thian group is believed to play a crucial role in these interactions, enhancing the compound's ability to affect enzyme kinetics and receptor binding. The diethylamine component may improve solubility and facilitate cellular uptake, making the compound more bioavailable in biological systems.
Biological Activity
- Enzyme Interaction : Studies suggest that this compound can modulate specific enzyme activities. For instance, it has been evaluated for its ability to inhibit or activate various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has shown potential as a modulator of certain receptors, which could have implications for therapeutic applications in conditions related to neurotransmitter systems.
- Pharmacological Applications : Preliminary investigations have highlighted its potential use in biochemical assays and as a probe in enzyme interaction studies, indicating its relevance in drug discovery and development.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Modulation | Potential inhibition/activation of metabolic enzymes | |
| Receptor Interaction | Modulation of neurotransmitter receptors | |
| Therapeutic Potential | Applications in drug discovery and biochemical assays |
Case Study: Enzyme Inhibition
A study focusing on the inhibition of specific enzymes demonstrated that this compound could significantly reduce the activity of certain target enzymes involved in metabolic disorders. The mechanism was attributed to the compound's ability to bind competitively at the active site, thus preventing substrate access.
Case Study: Receptor Binding Affinity
In receptor studies, this compound exhibited notable binding affinity towards specific G protein-coupled receptors (GPCRs). This interaction was characterized through radiolabeled binding assays, indicating its potential as a lead compound for developing new therapeutic agents targeting GPCR-related pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
